Germacradienol

Description

Structure

3D Structure

Properties

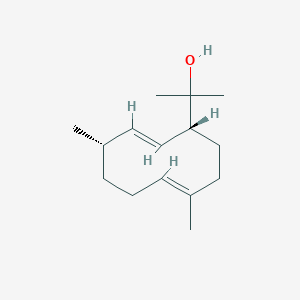

Molecular Formula |

C15H26O |

|---|---|

Molecular Weight |

222.37 g/mol |

IUPAC Name |

2-[(1R,2E,4S,7E)-4,8-dimethylcyclodeca-2,7-dien-1-yl]propan-2-ol |

InChI |

InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,11,13-14,16H,5,7-8,10H2,1-4H3/b11-9+,12-6+/t13-,14+/m0/s1 |

InChI Key |

ZVZPKUXZGROCDB-IFRRKGDKSA-N |

SMILES |

CC1CCC=C(CCC(C=C1)C(C)(C)O)C |

Isomeric SMILES |

C[C@H]\1CC/C=C(/CC[C@H](/C=C1)C(C)(C)O)\C |

Canonical SMILES |

CC1CCC=C(CCC(C=C1)C(C)(C)O)C |

Synonyms |

germacradienol |

Origin of Product |

United States |

Foundational & Exploratory

The Isolation and Discovery of Germacradienol in Streptomyces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation, discovery, and characterization of Germacradienol, a key sesquiterpenoid produced by various Streptomyces species. This document details the biosynthetic pathway, experimental protocols for its extraction and analysis, and a summary of its known biological activities.

Introduction

Streptomyces, a genus of Gram-positive bacteria, are renowned for their ability to produce a wide array of secondary metabolites with diverse biological activities, including a majority of clinically used antibiotics.[1][2] Among the vast chemical repertoire of these soil-dwelling microorganisms are terpenoids, a large and structurally diverse class of natural products.[3][4] Germacradienol, a sesquiterpene alcohol, has been identified as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy aroma of soil.[5][6] While initially studied for its role as a geosmin precursor, recent research has unveiled the intrinsic biological activities of Germacradienol, highlighting its potential as a bioactive molecule.[7]

This guide serves as a technical resource for researchers interested in the study of Germacradienol, providing detailed methodologies and consolidated data to facilitate further investigation into its biosynthesis, chemical properties, and therapeutic potential.

Biosynthesis of Germacradienol in Streptomyces

Germacradienol is synthesized from farnesyl diphosphate (FPP), a common precursor for all sesquiterpenoids. The key enzymatic step is catalyzed by a bifunctional enzyme known as germacradienol/geosmin synthase.[5] In Streptomyces coelicolor and Streptomyces avermitilis, this enzyme is encoded by the geoA gene (e.g., SCO6073 in S. coelicolor).[3][5][8]

The N-terminal domain of this synthase catalyzes the Mg2+-dependent cyclization of FPP to form (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol (Germacradienol).[1][3] The C-terminal domain is then responsible for the subsequent conversion of Germacradienol to geosmin.[9] The formation of Germacradienol is considered the committed step in geosmin biosynthesis.[1][3]

Experimental Protocols

This section outlines the key experimental procedures for the isolation, identification, and characterization of Germacradienol from Streptomyces.

Isolation of Streptomyces from Soil

A modified integrated approach can be employed for the enhanced isolation of Streptomyces from diverse soil habitats.[10]

-

Sample Collection: Collect soil samples from a depth of 0–20 cm.

-

Pre-treatment: Air-dry the soil samples, crush them, and pretreat with calcium carbonate.

-

Enrichment: Incubate the pre-treated soil on a rotary shaker to enrich for Streptomyces.

-

Serial Dilution and Plating: Perform a standard serial dilution of the soil samples and plate onto Starch Casein Agar (SCA) supplemented with nystatin (50 μg/ml) and ampicillin (5 μg/ml) to inhibit fungal and bacterial growth, respectively.[10]

-

Incubation: Incubate the plates at 28–30°C for 7 days.[10]

-

Colony Selection: Isolate distinct colonies exhibiting the characteristic morphology of Streptomyces for further characterization.

Fermentation and Extraction of Germacradienol

The following protocol is a general procedure for the fermentation of Streptomyces and extraction of secondary metabolites, including Germacradienol.

-

Inoculum Preparation: Inoculate a suitable liquid medium, such as Tryptone Soya Broth, with spores of the selected Streptomyces strain.[11]

-

Fermentation: Incubate the culture at 30°C for 7 days in a shaker.[11][12]

-

Harvesting: Separate the mycelium from the culture broth by centrifugation.

-

Extraction: Extract the culture filtrate with an equal volume of ethyl acetate. For intracellular metabolites, the mycelium can be lyophilized and extracted with acetone.[13]

-

Concentration: Concentrate the organic extract using a rotary evaporator to obtain the crude extract.

Purification and Identification

-

Chromatography: Purify the crude extract using chromatographic techniques. Thin Layer Chromatography (TLC) can be used for initial separation and visualization.[11][12] Column chromatography is suitable for large-scale purification.

-

GC-MS Analysis: Analyze the purified fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to identify Germacradienol based on its retention time and mass spectrum.[8]

-

NMR Spectroscopy: For structural elucidation of a purified compound, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. The 1H and 13C NMR data for Germacradienol have been well-characterized.[4]

Quantitative Data

Enzyme Kinetics of Germacradienol Synthase

The kinetic parameters of the germacradienol synthase from Streptomyces coelicolor have been determined for the conversion of farnesyl diphosphate.[1][3]

| Enzyme Source | kcat (s-1) | Km for FPP (nM) | Reference |

| Full-length SC9B1.20 protein | 6.2 ± 0.5 x 10-3 | 62 ± 8 | [1][3] |

| N-terminal domain of SC9B1.20 | 3.2 ± 0.4 x 10-3 | 115 ± 14 | [1][3] |

Bioactivity of Germacradienol

Germacradienol has demonstrated notable antimicrobial and cytotoxic activities.[7]

Table 2: Antimicrobial Activity of Germacradienol

| Test Organism | MIC (μg/mL) | Reference |

| Bacillus subtilis | 12.5 | [7] |

| Staphylococcus aureus | 12.5 | [7] |

| Escherichia coli | 25.0 | [7] |

| Candida albicans | 12.5 | [7] |

Table 3: Cytotoxic Activity of Germacradienol

| Human Cancer Cell Line | IC50 (μM) | Reference |

| A549 (Lung) | 21.0 | [7] |

| HCT116 (Colon) | 35.5 | [7] |

| MCF-7 (Breast) | 83.5 | [7] |

| HeLa (Cervical) | 42.0 | [7] |

| HepG2 (Liver) | 55.0 | [7] |

| K562 (Leukemia) | 28.5 | [7] |

| U87 (Glioblastoma) | 61.5 | [7] |

| PC-3 (Prostate) | 72.0 | [7] |

| SK-OV-3 (Ovarian) | 48.0 | [7] |

Conclusion

Germacradienol, a sesquiterpenoid from Streptomyces, represents a molecule of significant interest. Its role as a key intermediate in the biosynthesis of geosmin is well-established, and the enzymatic machinery responsible for its production has been characterized. Furthermore, the demonstrated antimicrobial and cytotoxic activities of Germacradienol open avenues for its exploration as a potential therapeutic agent. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the biological and chemical properties of this fascinating natural product. Future research may focus on optimizing its production through metabolic engineering of Streptomyces or heterologous expression systems, as well as exploring its mechanism of action in various biological systems.

References

- 1. pnas.org [pnas.org]

- 2. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Geosmin biosynthesis in Streptomyces avermitilis. Molecular cloning, expression, and mechanistic study of the germacradienol/geosmin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The discovery of germacradienol synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of germacradienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. banglajol.info [banglajol.info]

- 13. Extraction and Identification of Antibacterial Secondary Metabolites from Marine Streptomyces sp. VITBRK2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Germacradienol Biosynthesis Pathway from Farnesyl Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of germacradienol from its precursor, farnesyl pyrophosphate (FPP). It delves into the enzymatic reactions, quantitative kinetic data, and detailed experimental protocols relevant to the study of this pathway. This information is critical for researchers in natural product synthesis, enzymology, and drug development who are interested in leveraging this pathway for various applications.

Introduction to Germacradienol Biosynthesis

Germacradienol is a sesquiterpenoid alcohol that serves as a key intermediate in the biosynthesis of various natural products, most notably the earthy-smelling compound geosmin.[1] The biosynthesis of germacradienol from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP), is a critical step catalyzed by the enzyme germacradienol synthase.[1][2] This conversion represents a branch point in terpene metabolism and is of significant interest for understanding the diversification of terpenoid structures in nature.

The primary enzyme responsible for this conversion is germacradienol synthase (EC 4.2.3.22), a type of terpene cyclase.[2][3] In many bacteria, such as Streptomyces coelicolor, this synthase is a bifunctional enzyme that not only catalyzes the formation of germacradienol from FPP but also its subsequent conversion to geosmin.[4][5] However, in some fungi like Aspergillus ustus, a monofunctional germacradienol synthase has been identified that only produces germacradienol.[6]

The reaction involves the Mg²⁺-dependent ionization of FPP, followed by a complex cyclization cascade to form the 10-membered germacradienyl cation intermediate.[3][7] This intermediate is then captured by a water molecule to yield (1E,4S,5E,7R)-germacra-1(10),5-dien-11-ol, also known as germacradienol.[2][7]

Quantitative Enzyme Kinetics

The kinetic parameters of germacradienol synthase from Streptomyces coelicolor have been characterized, providing valuable insights into the enzyme's efficiency. The full-length enzyme and its isolated N-terminal domain, which is responsible for the germacradienol synthesis, have been studied in detail.[8][9]

| Enzyme Variant | Substrate | kcat (s⁻¹) | Km (nM) | Reference |

| Full-length Germacradienol Synthase | Farnesyl Pyrophosphate | (6.2 ± 0.5) x 10⁻³ | 62 ± 8 | [8][9] |

| N-terminal Domain (366 amino acids) | Farnesyl Pyrophosphate | (3.2 ± 0.4) x 10⁻³ | 115 ± 14 | [8][9] |

Table 1: Steady-State Kinetic Parameters for Streptomyces coelicolor Germacradienol Synthase. This table summarizes the catalytic efficiency (kcat) and substrate affinity (Km) of the full-length enzyme and its N-terminal domain for the substrate farnesyl pyrophosphate.

Experimental Protocols

The following protocols are based on established methods for the expression and assay of terpene synthases.[10][11]

This protocol describes the expression of recombinant germacradienol synthase in Escherichia coli.

-

Gene Amplification and Cloning: The gene encoding germacradienol synthase is amplified from the source organism's genomic DNA via Polymerase Chain Reaction (PCR). The amplified gene is then cloned into a suitable expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and an affinity tag (e.g., His-tag) for purification.

-

Transformation and Culture Growth: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture in LB medium containing the appropriate antibiotic, which is grown overnight at 37°C with shaking. The starter culture is then used to inoculate a larger volume of fresh medium.

-

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours (e.g., 16 hours) to enhance the production of soluble protein.

-

Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication or high-pressure homogenization.

-

Protein Purification: The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration) to remove non-specifically bound proteins. The recombinant protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Purity and Concentration Determination: The purity of the eluted protein is assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

This protocol outlines the procedure for determining the activity of the purified germacradienol synthase.

-

Reaction Mixture Preparation: The standard reaction mixture (total volume of 100 µL) should contain the following components in a suitable buffer (e.g., 25 mM HEPES, pH 7.4):

-

Purified germacradienol synthase (40-50 µg)

-

Farnesyl pyrophosphate (FPP) as the substrate (e.g., 2 µM)

-

MgCl₂ (15 mM)

-

Dithiothreitol (DTT) (5 mM)

-

-

Reaction Incubation: The reaction is initiated by adding the enzyme to the mixture. The reaction is incubated at 30°C for 1 hour.

-

Product Extraction: After incubation, the reaction is stopped, and the volatile products are extracted. This can be achieved by adding an equal volume of an organic solvent (e.g., pentane or hexane), vortexing, and then separating the organic phase.

-

Product Analysis by GC-MS: The extracted organic phase is concentrated under a gentle stream of nitrogen and then analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the germacradienol produced. The identity of the product is confirmed by comparing its mass spectrum and retention time with that of an authentic standard.

Signaling Pathways and Experimental Workflows

The biosynthesis of germacradienol from FPP is a direct enzymatic conversion. The following diagrams illustrate the biochemical pathway and a typical experimental workflow for its study.

Caption: The enzymatic conversion of farnesyl pyrophosphate to germacradienol.

Caption: A typical experimental workflow for studying germacradienol synthase.

References

- 1. The discovery of germacradienol synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of germacradienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Germacradienol synthase - Wikipedia [en.wikipedia.org]

- 3. EC 4.2.3.22 [iubmb.qmul.ac.uk]

- 4. Geosmin synthase - Wikipedia [en.wikipedia.org]

- 5. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. HKU Scholars Hub: Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]

- 9. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of terpene synthase genes accounting for volatile terpene emissions in flowers of Freesia x hybrida - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Bifunctional Role of Germacradienol Synthase in Geosmin Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Geosmin, the volatile organic compound responsible for the characteristic earthy scent of soil and a common cause of off-flavors in water and wine, is synthesized through a fascinating enzymatic pathway. Central to this process is a bifunctional enzyme, commonly referred to as geosmin synthase or germacradienol-geosmin synthase. This technical guide delves into the critical role of the germacradienol synthase domain within this enzyme, outlining the biochemical pathway, providing quantitative data from key studies, and detailing the experimental protocols used to elucidate its function.

The Bifunctional Nature of Geosmin Synthase

Contrary to initial hypotheses that envisioned a multi-enzyme pathway, the conversion of farnesyl diphosphate (FPP) to geosmin is catalyzed by a single, large protein of approximately 726 amino acids.[1][2] This enzyme possesses two distinct catalytic domains:

-

N-Terminal Domain (Germacradienol Synthase): This domain is responsible for the initial cyclization of the linear precursor, farnesyl diphosphate (FPP), into a mixture of sesquiterpene alcohols, primarily germacradienol and its byproduct, germacrene D.[1][3][4]

-

C-Terminal Domain: This domain subsequently catalyzes the conversion of germacradienol into the final product, geosmin.[1][3][4]

Both the N- and C-terminal halves of the synthase contain aspartate-rich domains and an NSE amino acid motif, which are crucial for binding the necessary magnesium cofactor.[1] The absence of this cofactor results in a complete loss of catalytic activity.[1] Interestingly, the germacradienol intermediate is released from the N-terminal domain and then rebinds to the C-terminal domain for the final conversion, indicating that the two active sites function independently.[1][3]

The Biochemical Pathway of Geosmin Production

The synthesis of geosmin from FPP is a two-step process occurring within the same enzyme.

Step 1: Catalyzed by the N-Terminal Germacradienol Synthase Domain

The N-terminal half of the enzyme initiates the process by converting FPP into germacradienol and germacrene D.[1][3] The proposed mechanism involves the ionization of FPP and a subsequent cyclization to form a germacradienyl cation intermediate.[3] This intermediate can then be partitioned to form either germacradienol or germacrene D.[3]

Step 2: Catalyzed by the C-Terminal Domain

The C-terminal domain then takes the germacradienol produced by the N-terminal domain and catalyzes its conversion to geosmin.[1][3] This reaction is thought to proceed through a proton-initiated cyclization and a retro-Prins-type fragmentation, which produces an octalin intermediate and acetone as a byproduct.[1] The octalin intermediate is then further converted to geosmin.[1]

Caption: Biosynthetic pathway of geosmin from FPP catalyzed by the bifunctional geosmin synthase.

Quantitative Data on Enzyme Activity and Product Distribution

Several studies have characterized the enzymatic activity of geosmin synthase from various organisms, particularly from the soil bacterium Streptomyces coelicolor. The following tables summarize the key quantitative findings.

| Enzyme Source | Substrate | kcat (s-1) | Km (nM) | Reference |

| S. coelicolor (Full-length) | FPP | 6.2 ± 0.5 x 10-3 | 62 ± 8 | [5] |

| S. coelicolor (N-terminal domain) | FPP | 3.2 ± 0.4 x 10-3 | 115 ± 14 | [5][6] |

Table 1: Kinetic Parameters of Geosmin Synthase.

| Enzyme | Product Distribution | Reference |

| S. coelicolor Germacradienol/Germacrene D Synthase | Germacradienol (74%), Germacrene D (10%), Geosmin (13%), Octalin (3%) | [7] |

| S. avermitilis GeoA | Germacradienol (66%), Germacrene D (24%), Geosmin (8%), Octalin (2%) | [8] |

| Nostoc punctiforme (recombinant) | Geosmin (4%), Germacradienol (78%), Germacrene D (8%), Octalin (1%), (E)-Nerolidol (9%) | [9] |

| Nostoc sp. (N-terminal domain) | Germacradienol (94%), Germacrene D (6%) | [9] |

Table 2: Product Distribution from the Incubation of FPP with Geosmin Synthase.

Experimental Protocols

The elucidation of the role of germacradienol synthase in geosmin production has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Gene Cloning and Expression of Geosmin Synthase

A common workflow for obtaining functional geosmin synthase for in vitro studies is as follows:

Caption: A typical experimental workflow for the cloning, expression, and functional analysis of geosmin synthase.

Detailed Methodologies:

-

Gene Amplification: The gene encoding geosmin synthase (often denoted as geoA) is amplified from the genomic DNA of a geosmin-producing organism (e.g., Streptomyces coelicolor) using PCR.[6]

-

Cloning: The amplified gene is then ligated into an expression vector, such as pET for expression in Escherichia coli.[5]

-

Expression: The recombinant protein is expressed in E. coli, often at high levels.[5][6]

-

Purification: The expressed enzyme is purified from the cell lysate, typically using affinity chromatography.

In Vitro Enzyme Assays

Objective: To determine the catalytic activity and product profile of the purified geosmin synthase.

Protocol:

-

Reaction Mixture: A typical assay mixture contains the purified enzyme, farnesyl diphosphate (FPP) as the substrate, and a buffer containing Mg2+, which is an essential cofactor.[7][8]

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.[5]

-

Quenching and Extraction: The reaction is stopped, and the volatile products are extracted using an organic solvent such as pentane.[5]

-

Analysis: The extracted products are then analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the products (geosmin, germacradienol, germacrene D, etc.).[5][7]

Site-Directed Mutagenesis

Objective: To identify key amino acid residues involved in catalysis.

Protocol:

-

Mutation Design: Specific amino acid residues within the N-terminal or C-terminal domains are targeted for mutation to alanine or other residues.[3][4]

-

Mutagenesis: The mutation is introduced into the expression vector containing the geosmin synthase gene using a site-directed mutagenesis kit.

-

Expression and Purification: The mutant protein is expressed and purified using the same methods as the wild-type enzyme.

-

Functional Analysis: The catalytic activity and product profile of the mutant enzyme are compared to the wild-type to assess the impact of the mutation.[3][4] For instance, a mutation in a catalytically essential serine in the N-terminal domain was shown to result in the production of an aberrant sesquiterpene, isolepidozene.[3][4]

Conclusion and Future Directions

The discovery of the bifunctional nature of geosmin synthase, with its distinct germacradienol synthase and geosmin-converting domains, has significantly advanced our understanding of the biosynthesis of this potent odorant. This knowledge has been instrumental in developing molecular tools for detecting geosmin-producing microorganisms in water supplies.[1][10]

Future research in this area could focus on:

-

Structural Biology: Obtaining high-resolution crystal structures of the full-length enzyme and its individual domains to better understand the catalytic mechanisms and substrate binding.

-

Enzyme Engineering: Modifying the enzyme to alter its product specificity or enhance its catalytic efficiency.

-

Inhibitor Development: Designing specific inhibitors of geosmin synthase could provide a means to control geosmin production in various environments, which is of significant interest to the water and beverage industries.

This technical guide provides a comprehensive overview of the pivotal role of the germacradienol synthase domain in the intricate process of geosmin biosynthesis. The detailed experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and professionals working to understand and mitigate the impacts of this globally significant natural product.

References

- 1. Geosmin synthase - Wikipedia [en.wikipedia.org]

- 2. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Geosmin biosynthesis. Streptomyces coelicolor germacradienol/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Geosmin biosynthesis in Streptomyces avermitilis. Molecular cloning, expression, and mechanistic study of the germacradienol/geosmin synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation and Characterization of the Gene Associated with Geosmin Production in Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of geosmin and 2-methylisoborneol in cyanobacteria and molecular detection methods for the producers of these compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Biosynthesis of Germacradienol in Fungi and Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacradienol, a sesquiterpenoid alcohol, is a key intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2] While its role as a geosmin precursor is well-established, recent studies have begun to explore the independent biological activities of germacradienol, revealing potential antimicrobial and cytotoxic properties.[3] This technical guide provides an in-depth overview of the natural occurrence of germacradienol in fungi and bacteria, its biosynthetic pathways, quantitative data on its production, and detailed experimental protocols for its study.

Natural Occurrence and Biosynthesis

Germacradienol has been identified in both prokaryotic and eukaryotic microorganisms. In bacteria, it is a well-documented product of several Streptomyces species, including S. coelicolor and S. avermitilis.[4][5] In these organisms, germacradienol is synthesized from farnesyl diphosphate (FPP) by the N-terminal domain of a bifunctional germacradienol/geosmin synthase.[6] The C-terminal domain of this enzyme then catalyzes the conversion of germacradienol to geosmin.[6]

More recently, a monofunctional germacradienol synthase (GdlS) has been identified in the ascomycetous fungus Aspergillus ustus.[2][7] This discovery has expanded the known natural sources of germacradienol to the fungal kingdom and suggests that fungi may produce germacradienol for purposes other than geosmin formation.[2][8] The biosynthesis of germacradienol is dependent on the availability of FPP, a central precursor in the terpenoid biosynthesis pathway, and requires Mg²⁺ as a cofactor for the synthase enzyme.[2][9]

Biosynthetic Pathway of Germacradienol from Farnesyl Diphosphate (FPP)

References

- 1. Overview of fungal terpene synthases and their regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Construction of microbial chassis for terpenoid discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of fungal terpene synthases and their regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploration of geosmin synthase from Streptomyces peucetius ATCC 27952 by deletion of doxorubicin biosynthetic gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of bacterial terpenoids by genome mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]

- 8. Heterologous protein expression in E. coli [protocols.io]

- 9. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

Germacradienol: A Technical Guide to its Physical and Chemical Properties

Germacradienol is a sesquiterpenoid alcohol that serves as a crucial intermediate in the biosynthesis of geosmin, the compound responsible for the characteristic earthy smell of soil.[1][2] This technical guide provides an in-depth overview of the physical and chemical properties of Germacradienol, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Germacradienol.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₆O | [3][4] |

| Molecular Weight | 222.37 g/mol | [3][5] |

| IUPAC Name | 2-[(1R,2E,4S,7E)-4,8-dimethylcyclodeca-2,7-dien-1-yl]propan-2-ol | [3] |

| Synonyms | (1E,4S,5E,7R)-germacra-1(10),5-dien-11-ol, (4S, 7R)-germacra-1 (10)E, 5E-diene-11-ol | [3][6] |

| InChI | InChI=1S/C15H26O/c1-12-6-5-7-13(2)9-11-14(10-8-12)15(3,4)16/h6,9,11,13-14,16H,5,7-8,10H2,1-4H3/b11-9+,12-6+/t13-,14+/m0/s1 | [3] |

| InChIKey | ZVZPKUXZGROCDB-IFRRKGDKSA-N | [3] |

| Normal Boiling Point (Predicted) | 669.84 K | [5] |

| Enthalpy of Vaporization (Predicted) | 66.18 kJ/mol | [5] |

| Enthalpy of Fusion (Predicted) | 15.43 kJ/mol | [5] |

| Octanol/Water Partition Coefficient (logP, Predicted) | 4.086 | [5] |

| Water Solubility (log₁₀WS, Predicted) | -4.60 | [5] |

| Critical Temperature (Predicted) | Not Available | |

| Critical Pressure (Predicted) | 2096.50 kPa | [5] |

| Kovats Retention Index (Standard non-polar) | 1549, 1583 | [3][7] |

| Kovats Retention Index (Standard polar) | 2050, 2127 | [3][8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of Germacradienol.

| Spectroscopic Technique | Key Findings |

| ¹³C NMR | The signal at 72.16 ppm is consistent with the presence of a tertiary alcohol (non-olefinic quaternary carbon).[6] |

| GC-MS | The mass spectrum shows a molecular ion [M]⁺ at m/z = 222 and a base peak at m/z = 59.[9] |

Biological Activity

Germacradienol has demonstrated a range of biological activities. It exhibits broad antimicrobial activities with Minimum Inhibitory Concentration (MIC) values between 12.5 and 25.0 μg/mL.[10] Additionally, it has shown cytotoxic activities against nine human cancer cell lines, with IC₅₀ values ranging from 21.0 to 83.5 μM.[10] It is also recognized as a signaling molecule between fungi and their host plants in ectomycorrhiza.[1]

Experimental Protocols

Expression and Purification of Germacradienol Synthase

The biosynthesis of Germacradienol is catalyzed by the enzyme Germacradienol synthase. The recombinant protein can be expressed and purified using the following protocol, based on methodologies for the enzyme from Streptomyces coelicolor.

-

Gene Amplification and Cloning : The gene encoding Germacradienol synthase (e.g., SCO6073) is amplified from S. coelicolor A3(2) genomic DNA via PCR.[6][11] The amplified gene is then cloned into an expression vector, such as pET, and transformed into an E. coli expression host like BL21(DE3).[6][12]

-

Protein Expression : The E. coli culture is grown at 28–30°C and induced with 0.4 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) for approximately 6 hours.[6] A significant portion of the expressed protein may be found in insoluble inclusion bodies.[6]

-

Cell Lysis and Protein Solubilization : The cells are harvested by centrifugation and lysed. The inclusion bodies are collected and solubilized.[12]

-

Protein Refolding and Purification : The solubilized protein is refolded and purified to homogeneity, often using affinity chromatography (e.g., Ni-NTA agarose resin if His-tagged).[12][13]

Enzyme Assay for Germacradienol Synthesis

The catalytic activity of the purified Germacradienol synthase is assessed by monitoring the conversion of farnesyl diphosphate (FPP) to Germacradienol.

-

Reaction Mixture : The assay is typically performed in a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified enzyme, the substrate FPP, and a divalent cation cofactor, typically 5 mM MgCl₂.[6][13]

-

Incubation : The reaction mixture is incubated at 30-37°C for a defined period (e.g., 15-30 minutes).[9][13]

-

Reaction Termination and Extraction : The reaction is terminated, and the products are extracted using an organic solvent such as ethyl acetate or pentane.[9][13]

-

Kinetic Analysis : For determining steady-state kinetic parameters (k_cat and K_m), the reaction is performed with varying concentrations of FPP.[6] The full-length recombinant protein from S. coelicolor has a k_cat of 6.2 ± 0.5 × 10⁻³ s⁻¹ and a K_m for FPP of 62 ± 8 nM.[6][14] The N-terminal domain alone exhibits a slightly lower k_cat of 3.2 ± 0.4 × 10⁻³ s⁻¹ and a K_m of 115 ± 14 nM.[6][14]

GC-MS Analysis of Germacradienol

The extracted products from the enzyme assay are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify Germacradienol.

-

Chromatographic Separation : The sample is injected into a GC equipped with a capillary column (e.g., HP5MS).[9] A temperature program is used to separate the components of the mixture.

-

Mass Spectrometric Detection : The separated components are introduced into a mass spectrometer for detection.[9] Germacradienol is identified by its characteristic retention time and mass spectrum, which shows a molecular ion peak at m/z 222.[9]

Signaling Pathways and Experimental Workflows

The biosynthesis of Germacradienol is the initial step in the pathway leading to geosmin. The overall experimental workflow for its production and analysis is a multi-step process.

Caption: Biosynthesis of Germacradienol and its conversion to Geosmin.

Caption: Experimental workflow for the production and analysis of Germacradienol.

References

- 1. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Germacradienol | C15H26O | CID 16667385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Germacradienol [webbook.nist.gov]

- 5. Germacradien-4-ol - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Germacradienol [webbook.nist.gov]

- 8. Germacradienol [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. The discovery of germacradienol synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of germacradienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. HKU Scholars Hub: Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis [hub.hku.hk]

- 12. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]

- 14. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Germacradienol in Microbial Ecology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacradienol, a sesquiterpenoid alcohol, holds a pivotal position in the chemical ecology of various microorganisms. While primarily recognized as a key intermediate in the biosynthesis of geosmin—the compound responsible for the characteristic earthy smell of soil—emerging research has begun to unveil its own intrinsic biological activities.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of Germacradienol in microbial ecology, detailing its biosynthesis, bioactivities, and the experimental methodologies used to elucidate its functions.

Biosynthesis of Germacradienol

Germacradienol is synthesized from farnesyl diphosphate (FPP), a central precursor in the terpenoid biosynthesis pathway.[4][5] The cyclization of FPP to form Germacradienol is a critical step, catalyzed by a class of enzymes known as terpene cyclases or synthases.[2][4]

In bacteria, particularly actinomycetes like Streptomyces coelicolor, a bifunctional enzyme, germacradienol/geosmin synthase, is responsible for both the formation of Germacradienol and its subsequent conversion to geosmin.[2][5][6] The N-terminal domain of this enzyme catalyzes the cyclization of FPP to Germacradienol, while the C-terminal domain is responsible for the fragmentation of Germacradienol into geosmin.[5][7] In contrast, fungi such as Aspergillus ustus appear to employ a monofunctional germacradienol synthase (GdlS) that produces Germacradienol as its sole product.[2][8] This suggests different evolutionary strategies for geosmin biosynthesis between bacteria and fungi.[8]

Signaling Pathway: Biosynthesis of Germacradienol and Geosmin

Caption: Biosynthetic pathways of Germacradienol and Geosmin in bacteria and fungi.

Biological Activities of Germacradienol

While the ecological role of geosmin is still under investigation, with suggestions of it acting as a signal molecule, Germacradienol itself has been shown to possess distinct biological activities.[1]

Antimicrobial and Cytotoxic Effects

Recent studies have demonstrated that Germacradienol exhibits broad-spectrum antimicrobial activities against a range of bacteria and fungi.[3] Furthermore, it has shown cytotoxic activity against several human cancer cell lines.[3] This suggests that Germacradienol may play a role in microbial competition and defense, extending its significance beyond being a mere metabolic intermediate.

Table 1: Quantitative Bioactivity Data for Germacradienol

| Bioactivity | Target Organism/Cell Line | Measurement | Value | Reference |

| Antimicrobial | Various Bacteria & Fungi | MIC | 12.5 - 25.0 µg/mL | [3] |

| Cytotoxic | 9 Human Cancer Cell Lines | IC₅₀ | 21.0 - 83.5 µM | [3] |

MIC: Minimum Inhibitory Concentration; IC₅₀: Half-maximal Inhibitory Concentration

Experimental Protocols

Expression and Purification of Germacradienol Synthase

This protocol is adapted from the methodology used for the characterization of Germacradienol synthase from Streptomyces coelicolor.[4][9][10]

-

Gene Amplification: The gene encoding the Germacradienol synthase is amplified from the genomic DNA of the source organism using PCR with specific primers.

-

Cloning: The amplified gene is cloned into an expression vector, such as pET series vectors, suitable for high-level protein expression in Escherichia coli.

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli culture is grown to a mid-log phase (OD₆₀₀ of ~0.6-0.8) at 37°C. Protein expression is then induced by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight to enhance soluble protein production.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Cell disruption is achieved by sonication or using a French press.

-

Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography for further purification.

In Vitro Enzyme Assay for Germacradienol Production

This assay is used to confirm the activity of the purified Germacradienol synthase.[4]

-

Reaction Mixture: A reaction mixture is prepared containing the purified enzyme, FPP as the substrate, and a buffer containing Mg²⁺, which is essential for the catalytic activity of terpene cyclases.[2][8]

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Extraction: The reaction products are extracted using an organic solvent such as pentane or hexane.

-

Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify Germacradienol based on its retention time and mass spectrum.

Antimicrobial Susceptibility Testing

The antimicrobial activity of Germacradienol can be assessed using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[11][12][13][14][15]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilutions: Two-fold serial dilutions of Germacradienol are prepared in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of Germacradienol that visibly inhibits the growth of the microorganism.

Experimental Workflow: From Gene to Bioactivity

Caption: A generalized experimental workflow for the identification, characterization, and bioactivity assessment of Germacradienol.

Broader Ecological Significance and Future Directions

The discovery of Germacradienol's own antimicrobial and cytotoxic properties suggests a more complex role in microbial ecology than previously understood.[3] It may serve as a defensive compound, protecting the producing organism from competitors or predators. Its production as a volatile organic compound could also imply a role in long-distance signaling, although this remains to be experimentally verified.

The current understanding of Germacradienol's role in microbial signaling, such as in quorum sensing or biofilm formation, is limited. Future research should focus on:

-

Investigating the effect of Germacradienol on gene expression in neighboring microorganisms.

-

Assessing its impact on biofilm formation and development in various microbial species.

-

Exploring its potential role as a signaling molecule in inter- and intra-species communication.

-

Elucidating its ecological function in the context of plant-microbe interactions. [16]

Conclusion

Germacradienol is a biologically significant sesquiterpenoid that serves as a crucial precursor to geosmin and possesses intrinsic antimicrobial and cytotoxic activities. Its biosynthesis is well-characterized in several microorganisms, revealing different enzymatic strategies. While its direct role in microbial signaling pathways is yet to be fully elucidated, the available data suggest that Germacradienol is more than just a metabolic intermediate and likely plays a multifaceted role in shaping microbial communities. Further investigation into its ecological functions will undoubtedly provide valuable insights for both fundamental microbiology and the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The discovery of germacradienol synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of germacradienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Geosmin biosynthesis. Streptomyces coelicolor germacradienol/germacrene D synthase converts farnesyl diphosphate to geosmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]

- 9. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial activity of sesquiterpenes from the essential oil of Juniperus thurifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Frontiers | Impact of key parameters involved with plant-microbe interaction in context to global climate change [frontiersin.org]

A Technical Guide to the Spectroscopic Analysis of Germacradienol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Germacradienol, a key sesquiterpenoid intermediate. The focus is on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a visualization of its primary biosynthetic pathway.

Spectroscopic Data of Germacradienol

Germacradienol, specifically the (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol isomer, is a crucial intermediate in the biosynthesis of geosmin, a compound known for its earthy odor.[1][2] The following tables summarize the key NMR and MS data for this compound.

Table 1: ¹H NMR Spectroscopic Data for (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-1 | 5.06 | br d | 11.5 |

| H-5 | 4.99 | ddd | 15.99 |

| H-6 | 5.67 | dd | 15.99 |

| H-12 | 1.10 | s | |

| H-13 | 1.18 | s | |

| H-14 | 1.13 | d | 6.92 |

| H-15 | 1.57 | br s | |

| Data obtained in CDCl₃ at 400 MHz. |

Table 2: ¹³C NMR Spectroscopic Data for (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol

| Carbon | Chemical Shift (δ) ppm | Carbon Type |

| C-1 | 130.99 | CH |

| C-5 | 143.59 | CH |

| C-6 | 124.12 | CH |

| C-7 | 59.33 | CH |

| C-9 | 41.71 | CH₂ |

| C-10 | 131.55 | C |

| C-11 | 72.16 | C |

| Data obtained in CDCl₃ at 106.1 MHz.[3] |

Table 3: Mass Spectrometry Data for (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol

| m/z | Interpretation |

| 222 | [M]⁺ |

| 204 | [M - H₂O]⁺ |

| 189 | [M - H₂O - CH₃]⁺ |

| 164 | [M - (CH₃)₂CO]⁺ |

| 149 | [M - (CH₃)₂CO - CH₃]⁺ |

| 59 | [(CH₃)₂COH]⁺ (Base Peak) |

| Data obtained via electron impact ionization (EI) GC-MS.[3] |

Experimental Protocols

The following sections detail the methodologies for the isolation, purification, and spectroscopic analysis of Germacradienol.

Germacradienol can be produced enzymatically from farnesyl diphosphate (FPP) using a recombinant germacradienol synthase.

Materials:

-

Recombinant germacradienol synthase

-

Farnesyl diphosphate (FPP)

-

Assay buffer: 50 mM Tris-HCl, pH 8.2, containing 20% (v/v) glycerol, 5 mM MgCl₂, and 0.2 mM 2-mercaptoethanol

-

Pentane/CH₂Cl₂ (5:1)

-

MgSO₄

Procedure:

-

Incubate recombinant germacradienol synthase (1 nmol) with FPP (60 nmol) in 1.0 ml of assay buffer.

-

Incubate the reaction mixture for a specified time (e.g., 16 minutes) at 30°C.

-

Terminate the reaction by vigorous vortexing.

-

Extract the reaction mixture with 2 x 1.5 ml of pentane/CH₂Cl₂ (5:1).

-

Combine the organic layers and dry them by passing through a Pasteur pipette containing 1 g of MgSO₄.

-

Concentrate the extract under reduced pressure at 0°C to a final volume of 100 µl for analysis.

Sample Preparation:

-

The concentrated extract containing Germacradienol is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃).

-

For a standard 5 mm NMR tube, a sample concentration of 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR is recommended for small molecules.[4]

-

Filter the sample through a glass wool plug into a clean NMR tube to remove any particulate matter.[5]

-

The final volume in the NMR tube should be approximately 0.6-0.7 mL.

Data Acquisition:

-

NMR spectra are recorded on a spectrometer, for instance, a Bruker AM 400 spectrometer operating at 400.134 MHz for ¹H and 100 MHz for ¹³C.[3]

-

Acquire standard 1D ¹H and ¹³C spectra.

-

For structural elucidation, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Data Processing:

-

The raw Free Induction Decay (FID) data is processed using appropriate software (e.g., TopSpin, Mnova).

-

Apply a Fourier transform to convert the time-domain data to the frequency domain.

-

Phase and baseline correct the spectra.

-

Reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Sample Preparation:

-

The extracted and concentrated sample is used directly for GC-MS analysis.

-

Ensure the sample is dissolved in a volatile organic solvent compatible with the GC system (e.g., pentane/CH₂Cl₂).

Data Acquisition:

-

Perform GC-MS analysis on an instrument such as a Hewlett-Packard 5898 quadrupole mass spectrometer in electron impact (EI) ionization mode.[3]

-

Use a capillary column suitable for terpene analysis, for example, a 30 m x 0.25 mm HP5MS capillary column.[3]

-

Set the injector temperature to an appropriate value (e.g., 250°C).

-

Program the oven temperature to separate the components of the mixture. A typical program might be: initial temperature of 50°C, ramped at 20°C/min to 280°C.[3]

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-600).

Data Analysis:

-

Identify the peak corresponding to Germacradienol based on its retention time.

-

Analyze the corresponding mass spectrum, identifying the molecular ion peak and key fragment ions.

-

Compare the obtained mass spectrum with library data or published spectra for confirmation.

Biosynthesis of Geosmin from Farnesyl Diphosphate

Germacradienol is a pivotal intermediate in the biosynthesis of geosmin, a process catalyzed by the bifunctional enzyme geosmin synthase in organisms like Streptomyces coelicolor.[6][7] The N-terminal domain of this enzyme catalyzes the cyclization of farnesyl diphosphate (FPP) to form germacradienol, which is then converted to geosmin by the C-terminal domain.[1][7]

Caption: Biosynthesis of Geosmin from Farnesyl Diphosphate.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the production and spectroscopic analysis of Germacradienol.

Caption: Workflow for Germacradienol analysis.

References

- 1. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of the earthy odorant geosmin by a bifunctional Streptomyces coelicolor enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. mun.ca [mun.ca]

- 6. benchchem.com [benchchem.com]

- 7. fiveable.me [fiveable.me]

Germacradienol: A Pivotal Precursor in the Biosynthesis of Diverse Secondary Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Germacradienol, a sesquiterpene alcohol, stands as a critical branching point in the intricate web of secondary metabolite biosynthesis in a variety of organisms, including bacteria, fungi, and plants. Its unique ten-membered ring structure serves as a versatile scaffold that can be enzymatically modified and rearranged to produce a vast array of structurally and functionally diverse sesquiterpenoids. This technical guide provides a comprehensive overview of germacradienol's role as a precursor, detailing the biosynthetic pathways leading to various secondary metabolites, the enzymes involved, and the experimental methodologies used to elucidate these complex processes. This document is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, metabolic engineering, and drug discovery.

From Farnesyl Diphosphate to a Key Intermediate: The Biosynthesis of Germacradienol

The journey to germacradienol begins with the universal precursor for sesquiterpenes, farnesyl diphosphate (FPP). The cyclization of FPP to form the germacradienol skeleton is catalyzed by a class of enzymes known as terpene synthases, specifically germacradienol synthases.

The formation of (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol is a key step in the biosynthesis of the earthy-smelling compound geosmin, particularly in actinomycetes like Streptomyces coelicolor.[1][2] The germacradienol synthase from S. coelicolor is a bifunctional enzyme that not only synthesizes germacradienol but also catalyzes its subsequent conversion to geosmin.[3] However, the N-terminal domain of this enzyme can function independently as a germacradienol synthase.[2][4] The reaction is Mg²⁺-dependent and proceeds through a germacradienyl cation intermediate.[1][5] Interestingly, this enzyme can also produce germacrene D as a minor product through the partitioning of a common carbocation intermediate.[1][3]

A Gateway to Diversity: Germacradienol as a Precursor to Other Secondary Metabolites

While the geosmin pathway is a well-studied fate of germacradienol, its role as a precursor extends to a much broader range of sesquiterpenoids. The enzymatic dehydration or modification of germacradienol can lead to the formation of various germacrene intermediates, such as germacrene A and germacrene D. These germacrenes are then acted upon by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYPs), to generate a rich diversity of bioactive molecules.

The Germacrene A Pathway: A Route to Costunolide and Parthenolide

Germacrene A, formed from FPP by germacrene A synthase (GAS), is a central intermediate in the biosynthesis of numerous sesquiterpene lactones, a class of compounds with significant pharmacological activities.

The pathway to costunolide , a key precursor to many other sesquiterpene lactones, involves the following steps:

-

Germacrene A Synthase (GAS): Catalyzes the cyclization of FPP to germacrene A.

-

Germacrene A Oxidase (GAO): A cytochrome P450 enzyme that catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to a carboxylic acid, forming germacrene A acid.[6][7]

-

Costunolide Synthase (COS): Another CYP that hydroxylates the germacrene A acid at the C6 position, which is followed by lactonization to form costunolide.[8][9]

Parthenolide , a sesquiterpene lactone with anti-inflammatory and anti-cancer properties, is synthesized from costunolide through the action of a parthenolide synthase, which is also a cytochrome P450 enzyme.

The Germacrene D Pathway: A Source of Various Sesquiterpenoids

Germacrene D, often produced alongside germacradienol, serves as a precursor to a different array of sesquiterpenoids, including cadinenes and eudesmanes. The conversion of germacrene D to these bicyclic sesquiterpenes is typically acid-catalyzed within the enzyme active site or can occur spontaneously under certain conditions.

Quantitative Data on Enzyme Kinetics and Metabolite Production

The efficiency of these biosynthetic pathways is dependent on the kinetic properties of the involved enzymes and the overall metabolic flux within the host organism. The following tables summarize key quantitative data from the literature.

| Enzyme | Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Germacradienol Synthase | Streptomyces coelicolor | FPP | 62 ± 8 | 6.2 ± 0.5 x 10⁻³ | [2] |

| Germacradienol Synthase (N-terminal domain) | Streptomyces coelicolor | FPP | 115 ± 14 | 3.2 ± 0.4 x 10⁻³ | [2][4] |

| Germacrene A Synthase (LcTPS3) | Liriodendron chinense | FPP | 17.72 ± 0.47 | 1.90 ± 0.33 | [10] |

| Metabolite | Host Organism | Engineering Strategy | Titer/Yield | Reference(s) |

| Zealexin A1 | Saccharomyces cerevisiae | Co-expression of BdMAS11 and ZmCYP71Z18, protein engineering, and fed-batch fermentation. | 1.17 g/L | [11] |

| Trichodermol | Saccharomyces cerevisiae | Heterologous expression of codon-optimized FgTRI5. | 6,535 µg/L (trichodiene) | [12] |

Experimental Protocols

This section provides an overview of key experimental protocols used in the study of germacradienol and its derivatives.

Protocol 1: In Vitro Terpene Synthase Assay

This protocol is adapted from methodologies used for germacrene A synthase and other terpene synthases.[13][14]

Objective: To determine the enzymatic activity and product profile of a purified terpene synthase.

Materials:

-

Purified terpene synthase

-

Farnesyl diphosphate (FPP) substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

-

Organic solvent for extraction (e.g., hexane or ethyl acetate)

-

Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the purified enzyme in a glass vial.

-

Initiate the reaction by adding FPP to the mixture.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solution (e.g., EDTA) or by rapid freezing.

-

Extract the terpene products by adding an equal volume of an organic solvent and vortexing vigorously.

-

Separate the organic phase, dry it (e.g., with anhydrous Na₂SO₄), and concentrate it under a stream of nitrogen.

-

Analyze the extracted products by GC-MS to identify and quantify the terpenes produced.

Protocol 2: Heterologous Expression of Sesquiterpene Synthases in Saccharomyces cerevisiae

This protocol is a generalized procedure based on several studies.[15][16][17]

Objective: To produce sesquiterpenes in a yeast host for pathway elucidation or metabolic engineering.

Materials:

-

S. cerevisiae expression strain (e.g., BY4741)

-

Yeast expression vector (e.g., pESC-URA)

-

Sesquiterpene synthase gene of interest, codon-optimized for yeast

-

Yeast transformation reagents (e.g., lithium acetate, PEG)

-

Selective growth media (e.g., SD-URA)

-

Culture flasks and incubator

Procedure:

-

Clone the codon-optimized sesquiterpene synthase gene into the yeast expression vector.

-

Transform the expression plasmid into the S. cerevisiae host strain using the lithium acetate method.

-

Select for positive transformants on appropriate selective media.

-

Inoculate a single colony into liquid media and grow to the desired cell density.

-

Induce gene expression if using an inducible promoter (e.g., by adding galactose for a GAL promoter).

-

Continue the culture for a period of 48-96 hours to allow for product accumulation.

-

Harvest the yeast cells and/or the culture medium for product extraction and analysis by GC-MS.

Protocol 3: GC-MS Analysis of Sesquiterpenes

This is a general protocol for the analysis of volatile and semi-volatile terpenes.[18][19]

Objective: To separate, identify, and quantify sesquiterpene products.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, DB-Wax)

Procedure:

-

Sample Preparation: Dissolve the extracted terpene products in a suitable solvent (e.g., hexane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

-

Gas Chromatography: Use a temperature program to separate the compounds based on their boiling points and interaction with the column stationary phase. A typical program might start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C), and hold for a few minutes.

-

Mass Spectrometry: As the compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Data Analysis: Identify the compounds by comparing their retention times and mass spectra to those of authentic standards and/or to mass spectral libraries (e.g., NIST, Wiley). Quantify the compounds by integrating the peak areas and comparing them to a calibration curve generated with standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway from FPP to Germacradienol and its Derivatives

Caption: Biosynthesis of germacradienol and its conversion to various secondary metabolites.

Regulatory Signaling Pathways

Caption: Simplified overview of jasmonate and salicylic acid signaling pathways influencing terpenoid biosynthesis.

Experimental Workflow for Terpenoid Biosynthetic Pathway Elucidation

Caption: General experimental workflow for the discovery and characterization of terpenoid biosynthetic pathways.

Conclusion

Germacradienol is a cornerstone of sesquiterpenoid diversity. Its formation from FPP and subsequent enzymatic transformations give rise to a plethora of secondary metabolites with a wide range of biological activities. Understanding the intricate details of these biosynthetic pathways, from the enzymes that catalyze each step to the regulatory networks that control their expression, is paramount for harnessing the full potential of these natural products. The methodologies and data presented in this guide provide a solid foundation for researchers and professionals to further explore and exploit the rich chemistry originating from this pivotal precursor. The continued investigation into the biosynthesis of germacradienol and its derivatives holds great promise for the discovery of new therapeutic agents and the development of sustainable biotechnological production platforms for valuable natural products.

References

- 1. Mechanism and stereochemistry of the germacradienol/germacrene D synthase of Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]

- 6. Catalytic Plasticity of Germacrene A Oxidase Underlies Sesquiterpene Lactone Diversification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.wur.nl [research.wur.nl]

- 10. Characterization and functional reconstruction of a highly productive germacrene A synthase from Liriodendron chinense - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Comprehensive Engineering Strategies for Heterologous Production of Zealexin A1 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]

- 13. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. Biocatalyst collection and heterologous expression of sesquiterpene synthases from basidiomycetous fungi: Discovery of a novel sesquiterpene hydrocarbon - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metabolic Engineering of Sesquiterpene Metabolism in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Heterologous expression of cytotoxic sesquiterpenoids from the medicinal mushroom Lignosus rhinocerotis in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. GC-MS Study and Isolation of A Sesquiterpene Lactone from Artemisia Pallens – Oriental Journal of Chemistry [orientjchem.org]

Enzymatic Conversion of Farnesyl Diphosphate to Germacradienol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic conversion of farnesyl diphosphate (FPP) to germacradienol, a key sesquiterpenoid intermediate in the biosynthesis of various natural products, including the earthy-smelling compound geosmin.[1][2][3][4] This document details the enzymatic machinery, reaction mechanisms, experimental protocols, and relevant quantitative data for researchers in natural product synthesis, enzyme engineering, and drug discovery.

The Core Enzymatic Reaction

The conversion of the acyclic precursor farnesyl diphosphate (FPP) into the cyclic sesquiterpene alcohol germacradienol is catalyzed by a class of enzymes known as terpene synthases, specifically germacradienol synthases (GdS).[5] In many microorganisms, particularly in species of Streptomyces, this catalytic activity is found in the N-terminal domain of a bifunctional enzyme called germacradienol/geosmin synthase.[1][6][7][8] This enzyme facilitates the initial cyclization of FPP to germacradienol, which can then be further processed by the C-terminal domain to produce geosmin.[1][7][8]

The reaction is a metal-dependent process, requiring magnesium ions (Mg²⁺) as a crucial cofactor for enzymatic activity.[5][6][9] The enzyme catalyzes the diphosphate cleavage from FPP, initiating a cascade of carbocation-mediated cyclization and rearrangement reactions that ultimately yield the germacradienol product.[2]

Signaling Pathway and Reaction Mechanism

The enzymatic conversion of FPP to germacradienol is a complex process involving several key steps. The currently accepted mechanism involves the ionization of FPP to form a farnesyl cation, which then undergoes a 1,10-cyclization to generate a germacradienyl cation intermediate.[2] This intermediate is then captured by a water molecule, leading to the formation of (4S, 7R)-germacra-1(10)E, 5E-diene-11-ol, the specific isomer of germacradienol.[2][6]

The following diagram illustrates the proposed signaling pathway for this enzymatic conversion:

Quantitative Data Summary

The kinetic parameters of germacradienol synthase have been characterized, providing valuable information for enzyme assays and bioreactor design. The following table summarizes the key quantitative data for the full-length germacradienol/geosmin synthase and its isolated N-terminal domain from Streptomyces coelicolor.[6][10]

| Enzyme | K_m (nM) for FPP | k_cat (x 10⁻³ s⁻¹) |

| Full-length SC9B1.20 protein | 62 ± 8 | 6.2 ± 0.5 |

| N-terminal domain (366 amino acids) | 115 ± 14 | 3.2 ± 0.4 |

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the study of the enzymatic conversion of FPP to germacradienol, based on established protocols.[6]

Recombinant Enzyme Expression and Purification

A common method for obtaining germacradienol synthase is through recombinant expression in Escherichia coli.

-

Gene Amplification and Cloning : The gene encoding the germacradienol synthase (or its N-terminal domain) is amplified from the source organism's genomic DNA via PCR. The amplified gene is then ligated into an expression vector, such as pET21d, which allows for high-level protein expression.

-

Transformation and Expression : The expression vector is transformed into a suitable E. coli expression host strain, like BL21(DE3)pLysS. A starter culture is grown, and then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) once the culture reaches a specific optical density.

-

Cell Lysis and Purification : After induction, the bacterial cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and the cells are disrupted, typically by sonication. The germacradienol synthase is then purified from the cell lysate using affinity chromatography, such as Ni-NTA chromatography if a His-tag was incorporated into the protein.

In Vitro Enzyme Assay

The activity of the purified germacradienol synthase is assessed through in vitro assays.

-

Reaction Mixture Preparation : A typical reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.2), MgCl₂ (e.g., 5 mM), the purified enzyme, and the substrate, farnesyl diphosphate.

-

Incubation : The reaction is initiated by the addition of FPP and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Product Extraction : The reaction is quenched, and the enzymatic products are extracted from the aqueous mixture using an organic solvent, such as a pentane/CH₂Cl₂ mixture.

-

Product Analysis : The extracted products are concentrated and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the germacradienol produced.

The following diagram outlines the general experimental workflow:

Conclusion

The enzymatic conversion of farnesyl diphosphate to germacradienol represents a fascinating and important reaction in natural product biosynthesis. Understanding the intricacies of the germacradienol synthase enzyme, its mechanism, and the experimental methodologies to study it are crucial for advancements in synthetic biology, metabolic engineering, and the development of novel therapeutics. This guide provides a foundational understanding for researchers to explore and harness the potential of this enzymatic transformation.

References

- 1. Geosmin synthase - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. The discovery of germacradienol synthase: Construction of genetically-engineered strain, glycosylated modification, bioactive evaluation of germacradienol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Germacradienol synthase - Wikipedia [en.wikipedia.org]

- 6. Expression and mechanistic analysis of a germacradienol synthase from Streptomyces coelicolor implicated in geosmin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Geosmin Biosynthesis. Mechanism of the Fragmentation–Rearrangement in the Conversion of Germacradienol to Geosmin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A terpene cyclase from Aspergillus ustus is involved in the biosynthesis of geosmin precursor germacradienol - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05033A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol for the Identification of Germacradienol using GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Germacradienol, a sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, is a significant intermediate in the biosynthesis of geosmin, a compound responsible for the characteristic earthy aroma of soil.[1][2] The identification and quantification of Germacradienol are crucial in various research fields, including microbiology, food science, and natural product chemistry, to understand microbial metabolism and its impact on aroma and flavor profiles. This document provides a detailed protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Germacradienol, intended for researchers, scientists, and professionals in drug development.

Experimental Protocols

This section details the necessary steps for sample preparation and subsequent GC-MS analysis for the identification of Germacradienol.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Proper preparation ensures the efficient extraction of Germacradienol while minimizing interferences.

2.1.1. Liquid-Liquid Extraction (for liquid samples, e.g., microbial cultures)

-

Extraction: To 1.0 ml of the liquid sample, add 1.5 ml of a pentane/CH₂Cl₂ (5:1) mixture.[3]

-

Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and extraction of the analyte into the organic phase.[4]

-

Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 rpm) for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer to a clean vial.

-

Drying: Pass the collected organic extract through a Pasteur pipette containing anhydrous magnesium sulfate or sodium sulfate to remove any residual water.[3]

-

Concentration: Concentrate the extract under a gentle stream of nitrogen gas at 0°C to a final volume of approximately 100 μl.[3]

2.1.2. Headspace Solid-Phase Microextraction (HS-SPME) (for volatile analysis in liquid or solid samples, e.g., wine, soil)

-

Sample Preparation: Place a known amount of the sample (e.g., 5 mL of wine) into a headspace vial. For solid samples, add a suitable volume of a saturated saline solution to facilitate the release of volatiles.

-

Equilibration: Equilibrate the sample at a specific temperature (e.g., 40°C) for a set time (e.g., 15 minutes) with continuous stirring.[5]

-

Extraction: Expose a suitable SPME fiber (e.g., Polydimethylsiloxane coating) to the headspace of the vial for a defined period (e.g., 15 minutes) to adsorb the volatile compounds.[5]

-

Desorption: After extraction, introduce the SPME fiber into the GC injector port for thermal desorption of the analytes onto the column.[5]

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of Germacradienol. These may need to be optimized based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 7890A or similar |

| Mass Spectrometer | Agilent 5975C or similar |

| Injector | Splitless mode |

| Injector Temperature | 250 - 260 °C[5][6] |

| Injection Volume | 1-2 µL (for liquid injection)[3][7] |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[8][9] |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or CP-Wax 52 CB (60 m x 0.25 mm, 0.25 µm)[3][5] |

| Oven Temperature Program | Initial temperature of 50°C, hold for 0-5 min, then ramp at 10-20°C/min to 280°C[3][6] |

| Transfer Line Temp. | 250 - 280 °C[5][6] |

| Ion Source | Electron Ionization (EI) |

| Ionization Energy | 70 eV[6] |

| Ion Source Temperature | 230 °C[6] |

| Mass Range | m/z 40-500 amu[6] |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |